molecular formula C9H14F2N4O2S B11814544 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B11814544
M. Wt: 280.30 g/mol
InChI Key: WBHJWZSVDKNIFD-UHFFFAOYSA-N
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Description

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound of significant interest in the field of medicinal chemistry. It features a unique combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This structure imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent piperazine ring formation. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The sulfonylation step often involves the use of sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of metal-based catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H14F2N4O2S

Molecular Weight

280.30 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C9H14F2N4O2S/c1-7-8(6-15(13-7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3

InChI Key

WBHJWZSVDKNIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCNCC2)C(F)F

Origin of Product

United States

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